2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound that features a triazole ring, a pyridine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the final coupling with the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the phenol group can introduce various functional groups.
Scientific Research Applications
4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism by which 4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-mercapto-5-(3-pyridyl)-1,3,4-triazole
- Other triazole derivatives : Compounds with similar triazole and pyridine structures.
Uniqueness
4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a triazole ring, pyridine ring, and phenol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13N5O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5O2S/c1-22-13-7-10(4-5-12(13)21)8-17-20-14(18-19-15(20)23)11-3-2-6-16-9-11/h2-9,21H,1H3,(H,19,23)/b17-8+ |
InChI Key |
DZKPROZJKUMSMZ-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.